2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
The compound 2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings. Key structural elements include:
- A 4-fluorophenyl substituent at position 5, contributing electron-withdrawing effects.
- A methyl group at position 14, influencing steric bulk.
- A sulfanyl acetamide moiety at position 7, providing flexibility and hydrogen-bond acceptor/donor sites.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-10-17-14(12(8-26)7-23-10)6-15-19(28-17)24-18(11-2-4-13(21)5-3-11)25-20(15)29-9-16(22)27/h2-5,7,26H,6,8-9H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBKAAXVAFINLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic molecule exhibiting significant biological activity. Its intricate structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 892384-13-3 |
| Molecular Formula | C26H20ClFN4O3S |
| Molecular Weight | 523.0 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the sulfanyl group may enhance its binding affinity to proteins or enzymes involved in critical biochemical pathways. This interaction can lead to modulation of cellular processes such as apoptosis, cell proliferation, and metabolic regulation.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit potent anticancer activities. For instance:
- Inhibition of Tumor Growth : Studies have shown that related triazatricyclo compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : The compound may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains:
- Efficacy Against Gram-positive and Gram-negative Bacteria : In vitro studies show that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related compound in glioblastoma multiforme (GBM) models. The results indicated a significant reduction in tumor volume and increased survival rates among treated subjects compared to controls.
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial activity of various derivatives of triazatricyclo compounds against clinical isolates. The findings revealed that the compound exhibited superior antibacterial activity compared to standard antibiotics.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance the compound's ability to interact with cancer cell targets, potentially leading to apoptosis in malignant cells.
- Case Study : A study exploring the efficacy of related triazole compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models.
-
Anti-inflammatory Properties :
- Compounds containing sulfanyl and hydroxymethyl groups have been noted for their anti-inflammatory effects. This suggests that 2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide could potentially be developed as an anti-inflammatory agent.
- Research Insight : Studies on similar compounds have shown a reduction in inflammatory markers in animal models when treated with these agents.
-
Antimicrobial Activity :
- The compound's structure may confer antimicrobial properties against a range of pathogens. The presence of the triazatricyclo moiety is often associated with increased antimicrobial potency.
- Documented Findings : Investigations into related compounds have revealed effective inhibition of bacterial growth, suggesting potential for development as an antibiotic.
In Vitro and In Vivo Studies
| Study Type | Findings | References |
|---|---|---|
| In Vitro | Significant cytotoxicity against cancer cell lines | |
| In Vivo | Reduced tumor size in xenograft models | |
| Pharmacokinetics | Favorable absorption and distribution profile |
Potential for Drug Development
Given its promising biological activities, this compound could serve as a lead structure for the development of new therapeutic agents targeting cancer and inflammatory diseases. Further research is warranted to explore its mechanism of action and optimize its pharmacological properties.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three primary types of reactions:
Hydrolysis
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Targets : Amide and sulfanyl groups
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Mechanism : Cleavage of the amide bond or sulfur linkage under acidic/basic conditions
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Reagents : Aqueous acid/base (e.g., HCl, NaOH)
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Conditions : Controlled pH and temperature
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Implications : Potential for targeted drug delivery or metabolite generation
Nucleophilic Substitution
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Targets : Sulfanyl group and hydroxymethyl moiety
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Mechanism : Replacement of sulfur or hydroxymethyl groups with nucleophiles
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Reagents : Thiols, alcohols, or amines
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Conditions : Polar aprotic solvents (DMF, DMSO), room temperature
Elimination Reactions
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Targets : Triazatricyclo ring substituents
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Mechanism : Loss of functional groups (e.g., hydroxymethyl) via elimination
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Reagents : Heat or strong acid/base
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Conditions : High temperature, catalytic acid/base
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Reagents | HATU, EDC, DMF, THF, DCM, aqueous acid/base, heat |
| Solvents | DMF, DMSO, DCM, THF |
| Temperature | Controlled (room temperature to reflux) |
| Atmosphere | Inert (N₂ or Ar) |
| pH Range | Acidic (HCl) to basic (NaOH) |
Synthetic and Reaction Optimization
The compound’s synthesis and reactivity are optimized through:
-
Coupling Agents : HATU or EDC for amide bond formation
-
Solvent Selection : DMF for coupling reactions; DCM/THF for substitution
-
Purification : HPLC for isolating target compounds
Comparative Analysis of Similar Compounds
This compound’s reactivity is heavily influenced by its triazatricyclo core and functional groups, making it a versatile candidate for chemical modification in research and development. Experimental validation of these reactions would require detailed mechanistic studies and analytical characterization.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of tricyclic derivatives with variations in aryl substituents and acetamide side chains. Two closely related analogs are:
2-[[5-(2-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ().
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide ().
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects :
- The 4-fluorophenyl group in the target compound is electron-withdrawing, contrasting with the 4-methoxyphenyl (electron-donating) and 2-chlorophenyl (moderately electron-withdrawing) groups in analogs. This affects dipole moments and interactions with hydrophobic binding pockets .
- The N-(4-fluorophenyl)acetamide side chain in the analog () introduces additional fluorine-mediated polarity, whereas the target compound’s unsubstituted acetamide may reduce steric hindrance.
Lipophilicity (XLogP3) :
- The target compound’s estimated XLogP3 (~3.8) is lower than the 2-chlorophenyl analog (4.6), reflecting fluorine’s lower hydrophobicity compared to chlorine. The 4-methoxyphenyl analog’s XLogP3 is likely higher due to the methoxy group’s lipophilicity .
Solubility and Permeability :
- Similar TPSA values (~120–123) across the series suggest comparable solubility profiles. However, the 4-methoxyphenyl group’s bulk may reduce membrane permeability relative to the smaller fluorine substituent .
Synthetic and Crystallographic Considerations :
- Structural analogs were likely characterized using SHELX programs (e.g., SHELXL for refinement), a standard in small-molecule crystallography . The target compound’s structural determination would follow similar protocols.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitution at the aryl position (4-fluoro vs. 2-chloro vs. For example, fluorine’s electronegativity may enhance interactions with polar residues in enzymes . The hydroxymethyl group (common to all three compounds) likely contributes to water solubility and hydrogen-bonding networks in crystal structures .
- Drug-Likeness: All compounds comply with Lipinski’s rule of five (molecular weight <500 Da for the target compound if estimated accurately, donors ≤2, acceptors ≤8). The 2-chlorophenyl analog’s higher molecular weight (523 g/mol) may limit bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology: Multi-step synthesis typically involves constructing the tricyclic core first, followed by functionalization (e.g., fluorophenyl and hydroxymethyl groups). Reaction optimization includes adjusting solvent polarity, temperature, and catalyst loading. For example, using microwave-assisted synthesis may reduce reaction times for cyclization steps . Purity can be enhanced via recrystallization or chromatography, monitored by HPLC.
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodology:
- NMR (1H/13C): Assign peaks to verify substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm) and hydroxymethyl groups (~3.8–4.2 ppm).
- HRMS: Confirm molecular formula (e.g., [M+H]+ ion).
- IR: Validate functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm⁻¹).
- XRD: For unambiguous structural confirmation if crystals are obtainable .
Q. How can researchers design initial biological assays to evaluate antimicrobial or anticancer activity?
- Methodology:
- Antimicrobial: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative strains, comparing MIC values to standard drugs. Include cytotoxicity assays on mammalian cells to assess selectivity .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7). Use flow cytometry to evaluate apoptosis induction via Annexin V/PI staining .
Advanced Research Questions
Q. What computational strategies are effective for predicting target binding modes and structure-activity relationships (SAR)?
- Methodology:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with potential targets (e.g., kinases or DNA topoisomerases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- QSAR: Develop models using descriptors like logP, polar surface area, and electronic parameters to correlate substituent effects with activity .
Q. How can contradictory data in biological assays (e.g., varying potency across studies) be resolved?
- Methodology:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and compound solubility (use DMSO stocks ≤0.1%).
- Validate Targets: Employ siRNA knockdown or CRISPR-Cas9 to confirm target dependency.
- Cross-Study Comparison: Analyze structural analogs (e.g., bromophenyl or methoxyphenyl derivatives) to identify substituent-specific trends .
Q. What advanced techniques are required to study the compound’s mechanism of action in complex biological systems?
- Methodology:
- Proteomics: Use SILAC or TMT labeling to identify differentially expressed proteins in treated cells.
- Metabolomics: Apply LC-MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates).
- In Vivo Models: Use xenograft mice for pharmacokinetics (e.g., AUC, half-life) and efficacy studies .
Q. How can researchers design comparative studies with structural analogs to improve pharmacological properties?
- Methodology:
- SAR Exploration: Synthesize analogs with substitutions at the fluorophenyl or hydroxymethyl positions. Test for solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation).
- Crystallography: Compare binding modes of analogs co-crystallized with target proteins to rationalize potency differences .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
